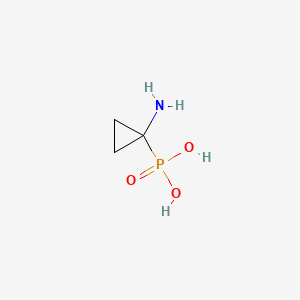
3-Aminotyramine
Übersicht
Beschreibung
3-Aminotyramine, also known as 3-(2-Aminoethyl)phenol, is an organic compound with the molecular formula C8H11NO. It is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. This compound is characterized by the presence of an amino group attached to the benzene ring, making it a significant compound in various biochemical and pharmacological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminotyramine typically involves the reduction of 3-nitrotyramine. The process begins with the nitration of tyramine to form 3-nitrotyramine, which is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The nitration and reduction processes are optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminotyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Aminotyramine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: It is studied for its role in neurotransmitter pathways and its effects on biological systems.
Medicine: It is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
3-Aminotyramine exerts its effects by interacting with various molecular targets and pathways. It acts as an agonist for trace amine-associated receptors, promoting the release of catecholamines such as norepinephrine and dopamine. This interaction leads to various physiological effects, including modulation of blood pressure and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Tyramine: A naturally occurring monoamine derived from tyrosine.
Phenylethylamine: A monoamine alkaloid and trace amine.
Dopamine: A neurotransmitter involved in reward and pleasure pathways.
Comparison: 3-Aminotyramine is unique due to the presence of an amino group on the benzene ring, which distinguishes it from other similar compounds. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-amino-4-(2-aminoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5,11H,3-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXORYVHZKLWJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231235 | |
| Record name | 3-Aminotyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81666-88-8 | |
| Record name | 3-Aminotyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081666888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminotyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[4-(4-bromophenyl)phenyl]-3-(4-chlorophenyl)-N,N-dimethylprop-2-en-1-amine](/img/structure/B1205088.png)







